molecular formula C20H23BrN2O B3691765 2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

Cat. No.: B3691765
M. Wt: 387.3 g/mol
InChI Key: BZMXBHLBYNEVBH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The presence of bromophenyl and dimethylphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a dehydrating agent to form the piperazine ring.

    Bromination: The next step involves the bromination of phenyl groups using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.

    Coupling reaction: Finally, the brominated phenyl group is coupled with the piperazine derivative using a coupling agent such as palladium on carbon (Pd/C) under hydrogenation conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including its use as an antipsychotic, antidepressant, or anxiolytic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the piperazine ring allows it to bind to various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl and dimethylphenyl groups may enhance its binding affinity and selectivity for certain targets, leading to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone: Similar structure with a fluorine atom instead of bromine.

    2-(4-methylphenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone lies in the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can affect the compound’s interactions with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromophenyl)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O/c1-15-4-3-5-19(16(15)2)22-10-12-23(13-11-22)20(24)14-17-6-8-18(21)9-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMXBHLBYNEVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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